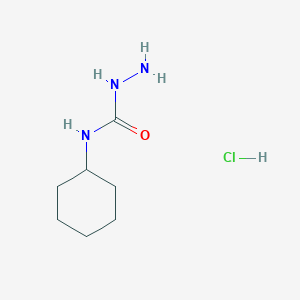

N-Cyclohexylhydrazinecarboxamide hydrochloride

CAS No.: 35578-85-9

Cat. No.: VC11692168

Molecular Formula: C7H16ClN3O

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35578-85-9 |

|---|---|

| Molecular Formula | C7H16ClN3O |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | 1-amino-3-cyclohexylurea;hydrochloride |

| Standard InChI | InChI=1S/C7H15N3O.ClH/c8-10-7(11)9-6-4-2-1-3-5-6;/h6H,1-5,8H2,(H2,9,10,11);1H |

| Standard InChI Key | NGYQHDLOXMWUHZ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)NN.Cl |

| Canonical SMILES | C1CCC(CC1)NC(=O)NN.Cl |

Introduction

Synthesis

The synthesis of N-Cyclohexylhydrazinecarboxamide can be inferred from general methods used for similar compounds. Typically, these involve reactions between isocyanates and hydrazine derivatives. The hydrochloride salt would be formed by treating the base with hydrochloric acid.

Biological and Chemical Applications

Hydrazinecarboxamides and their derivatives have been explored for various biological activities, including antimicrobial and anticancer properties. The addition of a cyclohexyl group could potentially enhance these activities by altering the compound's ability to interact with biological targets.

| Application | Potential Use |

|---|---|

| Antimicrobial Activity | Could exhibit activity against bacterial or fungal pathogens. |

| Anticancer Activity | May show promise in inhibiting cancer cell growth or inducing apoptosis. |

| Organic Synthesis | Useful as an intermediate in synthesizing more complex molecules. |

Research Findings

While specific research findings on N-Cyclohexylhydrazinecarboxamide hydrochloride are not available, related compounds have shown significant biological activities. For instance, hydrazinecarboxamide derivatives have been studied for their potential in forming azines, which are used in liquid crystals and other applications .

Future Research Directions:

-

Synthesis Optimization: Investigate efficient methods for synthesizing N-Cyclohexylhydrazinecarboxamide hydrochloride.

-

Biological Activity Screening: Conduct in vitro and in vivo studies to assess its antimicrobial and anticancer potential.

-

Structural Characterization: Use spectroscopic techniques (e.g., NMR, IR) to confirm its molecular structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume